N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Description
N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound with a unique spiro structure
Properties
IUPAC Name |
N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15(12-23-10-8-21-16(23)2)11-22-19(25)24-9-7-20(14-24)18-6-4-3-5-17(18)13-26-20/h3-6,8,10,15H,7,9,11-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLCSMNRZDOOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)CNC(=O)N2CCC3(C2)C4=CC=CC=C4CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a benzofuran derivative and a pyrrolidine derivative under specific conditions.
Introduction of the imidazole group: This step involves the alkylation of an imidazole derivative with a suitable alkylating agent.
Final coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide
- Bromomethyl methyl ether
- Levalbuterol related compound D
Uniqueness
N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
